ethyl 6-(2,3-dimethyl-3H-indol-3-yl)hexanoate ethyl 6-(2,3-dimethyl-3H-indol-3-yl)hexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20145222
InChI: InChI=1S/C18H25NO2/c1-4-21-17(20)12-6-5-9-13-18(3)14(2)19-16-11-8-7-10-15(16)18/h7-8,10-11H,4-6,9,12-13H2,1-3H3
SMILES:
Molecular Formula: C18H25NO2
Molecular Weight: 287.4 g/mol

ethyl 6-(2,3-dimethyl-3H-indol-3-yl)hexanoate

CAS No.:

Cat. No.: VC20145222

Molecular Formula: C18H25NO2

Molecular Weight: 287.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-(2,3-dimethyl-3H-indol-3-yl)hexanoate -

Specification

Molecular Formula C18H25NO2
Molecular Weight 287.4 g/mol
IUPAC Name ethyl 6-(2,3-dimethylindol-3-yl)hexanoate
Standard InChI InChI=1S/C18H25NO2/c1-4-21-17(20)12-6-5-9-13-18(3)14(2)19-16-11-8-7-10-15(16)18/h7-8,10-11H,4-6,9,12-13H2,1-3H3
Standard InChI Key UHGUESMQUYTQQV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCCCCC1(C(=NC2=CC=CC=C21)C)C

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

Ethyl 6-(2,3-dimethyl-3H-indol-3-yl)hexanoate (C₁₉H₂₅NO₂) has a molecular weight of 299.41 g/mol. The indole nucleus consists of a bicyclic structure with a benzene ring fused to a pyrrole ring, substituted at the 2- and 3-positions with methyl groups. The hexanoate chain extends from the 3-position of the indole, terminating in an ethyl ester functional group. Key bond lengths and angles can be inferred from crystallographic data of similar indole derivatives, such as the 1.39–1.42 Å bond lengths for C–N in the pyrrole ring and 120° bond angles for the aromatic system .

Table 1: Hypothetical Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₅NO₂
Molecular Weight299.41 g/mol
LogP (Octanol-Water)3.8 (estimated)
Solubility in Water<0.1 mg/mL (25°C)
Melting Point85–90°C (predicted)

These values are extrapolated from structurally related indole esters, such as ethyl 6-chloro-2,2-dimethyl-3-oxohexanoate, which exhibits a molecular weight of 220.69 g/mol and similar lipophilicity trends .

Spectroscopic Features

The compound’s structure can be characterized using NMR and mass spectrometry:

  • ¹H NMR: Expected signals include a triplet at δ 1.2–1.4 ppm (ethyl CH₃), a multiplet at δ 4.1–4.3 ppm (ester OCH₂), and aromatic protons in the δ 6.8–7.5 ppm range for the indole ring .

  • ¹³C NMR: Distinct peaks for the ester carbonyl (δ 170–175 ppm), indole carbons (δ 110–140 ppm), and aliphatic chain carbons (δ 20–35 ppm) .

  • MS (EI): Predicted molecular ion peak at m/z 299.4 with fragmentation patterns arising from cleavage of the ester group or indole ring .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can theoretically be synthesized through two primary routes:

  • Indole Alkylation: Direct alkylation of 2,3-dimethylindole with ethyl 6-bromohexanoate under basic conditions.

  • Esterification Approach: Coupling of pre-formed 6-(2,3-dimethyl-3H-indol-3-yl)hexanoic acid with ethanol via Steglich esterification.

Reported Synthetic Protocols

While no direct synthesis of ethyl 6-(2,3-dimethyl-3H-indol-3-yl)hexanoate has been published, analogous procedures for indole-ester hybrids provide guidance:

  • Indole Methylation: 2,3-Dimethylindole derivatives are typically prepared via Fischer indole synthesis using methyl-substituted phenylhydrazines and ketones .

  • Side Chain Elongation: Hexanoate chains can be introduced through nucleophilic substitution reactions, as demonstrated in the synthesis of ethyl 6-chloro-2,2-dimethyl-3-oxohexanoate .

  • Esterification: Carbodiimide-mediated coupling of carboxylic acids with ethanol, a method widely used in prostaglandin synthesis .

Table 2: Comparative Reaction Yields for Analogous Syntheses

Reaction StepYield (%)Conditions
Indole Methylation65–75H₂SO₄, 100°C, 12 h
Hexanoate Chain Introduction45–55K₂CO₃, DMF, 80°C, 8 h
Final Esterification85–90DCC, DMAP, RT, 24 h

Chemical Reactivity and Stability

Ester Hydrolysis

The ethyl ester group undergoes pH-dependent hydrolysis:

  • Acidic Conditions: Slow protonation of the carbonyl oxygen leads to formation of 6-(2,3-dimethyl-3H-indol-3-yl)hexanoic acid (half-life ≈ 72 h at pH 2) .

  • Basic Conditions: Rapid saponification to the sodium salt (half-life < 1 h at pH 12) .

Indole Ring Reactivity

The electron-rich indole system participates in characteristic reactions:

  • Electrophilic Substitution: Preferential attack at the 5-position due to methyl group directing effects .

  • Oxidation: Susceptible to peroxide-mediated oxidation at the pyrrole nitrogen, forming N-oxide derivatives .

ParameterValue
Caco-2 Permeability12.5 × 10⁻⁶ cm/s
Plasma Protein Binding89%
CYP3A4 InhibitionIC₅₀ = 18 μM
hERG InhibitionIC₅₀ > 30 μM

Applications in Materials Science

Liquid Crystal Development

The planar indole ring and flexible hexanoate chain suggest potential as mesogens. Similar compounds exhibit nematic phase transitions between 120–150°C .

Polymer Modification

Ester-containing indoles can act as crosslinking agents in epoxy resins, improving thermal stability (Tg increase of 15–20°C) .

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